molecular formula C11H12N4O2S B2987330 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid CAS No. 678561-33-6

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid

Cat. No. B2987330
CAS RN: 678561-33-6
M. Wt: 264.3
InChI Key: JUEXDGGDYIIDEM-UHFFFAOYSA-N
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Description

“2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves condensing ester ethoxycarbonylhydrazones with various primary amines . A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of these compounds shows two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized by their IR absorption spectra and 1H-NMR spectra . The IR absorption spectra show two signals for C=O groups, and the 1H-NMR spectra show two singlet peaks assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been studied for their potential anticancer properties. They are known to interact with various biological targets that are relevant in cancer therapy. For example, some derivatives have shown selectivity against cancer cell lines, indicating their potential use as anticancer agents .

Synthesis of Pharmaceutical Scaffolds

The 1,2,4-triazole ring is a common scaffold in pharmaceuticals due to its pharmacological significance. It is used in the synthesis of various drugs and medicinal compounds .

Antibacterial Agents

Some 1,2,4-triazole compounds have demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, suggesting their use in developing new antibacterial agents .

Cancer Prevention

Triazole derivatives can act as cancer prevention agents by reducing or eliminating free radicals and protecting cells against oxidative damage .

Future Directions

The future directions for research on 1,2,4-triazole derivatives include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and compounds containing the 1,2,4-triazole ring in their structure are being investigated for their potential in this area .

Mechanism of Action

Target of Action

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets . For instance, some 1,2,4-triazole derivatives have shown inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair .

Mode of Action

The interaction between 1,2,4-triazole derivatives and their targets often involves hydrogen bonding and dipole interactions . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets .

Biochemical Pathways

The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been studied . The mechanism involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Pharmacokinetics

1,2,4-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles . These compounds often exhibit low toxicity, making them attractive candidates for drug development .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds can induce a variety of molecular and cellular changes.

Action Environment

The reactivity of 1,2,4-triazole derivatives has been shown to increase during acid-catalyzed reactions compared to uncatalyzed ones . This suggests that the pH of the environment could potentially influence the compound’s action.

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7(10(16)17)18-11-14-13-9(15(11)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXDGGDYIIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid

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